

Sclareolide CAS number and chemical identifiers

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Compound of Interest

Compound Name: Sclareolide

Cat. No.: B1681565

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Sclareolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareolide is a naturally occurring sesquiterpene lactone derived from various plant sources, most notably from clary sage (*Salvia sclarea*), but also found in *Salvia yosgadensis* and cigar tobacco.[1][2] It serves as a valuable precursor in the synthesis of other compounds and has garnered significant interest for its diverse biological activities.[3] This technical guide provides an in-depth overview of **Sclareolide**'s chemical identifiers, physicochemical properties, experimental protocols for its synthesis and purification, and a summary of its biological activities, with a focus on its mechanism of action in cancer.

Chemical Identifiers and Physicochemical Properties

Sclareolide is a well-characterized compound with established chemical identifiers and physicochemical properties. These are crucial for researchers in identifying, handling, and utilizing the compound in experimental settings.

Table 1: Chemical Identifiers of Sclareolide

Identifier	Value	Reference(s)
CAS Number	564-20-5	[1][3][4][5][6][7]
IUPAC Name	(3aR,5aS,9aS,9bR)-Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one	[1]
Other Names	Norambreinolide, (+)-Sclareolide, (R)-(+)-Sclareolide	[1][8]
Chemical Formula	C ₁₆ H ₂₆ O ₂	[1][3][4][6]
Molecular Weight	250.38 g/mol	[3][5][6]
SMILES String	<chem>C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C</chem>	[1]
InChI Key	IMKJGXCIIJXALX-SHUKQUCYSA-N	[1][5]

Table 2: Physicochemical Properties of Sclareolide

Property	Value	Reference(s)
Physical Form	Crystalline solid	[5][8]
Melting Point	124-126 °C	[5][7][9]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.	[8]
Optical Activity	[α] _D ²⁰ +47° (c = 2% in chloroform)	[5]

Experimental Protocols

Synthesis of Sclareolide from Sclareol via Oxidation

A common method for the synthesis of **Sclareolide** involves the oxidation of sclareol. One detailed protocol utilizes ozone as the oxidant in an acidic medium.

Materials:

- Sclareol
- Acetic acid
- Water
- Sodium hydroxide
- 10% (by weight) stream of O₃ in O₂
- Sodium sulfite
- 6 M HCl
- Ethyl acetate
- Heptane

Procedure:

- Dissolve 100 g of sclareol in 240 g of acetic acid.
- Add 152 g of water and 8 g of sodium hydroxide to the solution.
- Stir the solution at 20°C.
- Pass a 10% by weight stream of O₃ in O₂ through the mixture at a rate of 3.0 L/min for 5 hours. Maintain the reaction temperature below 30°C using cooling.
- After 5 hours, purge the solution with nitrogen gas.
- To quench any peroxides, add 5.5 g of sodium sulfite.
- After several minutes, adjust the pH of the mixture to 2 with 6 M HCl.

- Extract the mixture twice with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).
- The combined organic extracts can then be concentrated to yield crude **Sclareolide**, which can be further purified.[\[10\]](#)

Purification of Sclareolide

1. Recrystallization:

Recrystallization is a standard method for purifying crude **Sclareolide**. The choice of solvent is critical and should be one in which **Sclareolide** is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Procedure:

- Dissolve the crude **Sclareolide** in a minimal amount of a suitable hot solvent (e.g., hexane or acetone-water mixture) to form a saturated solution.[\[11\]](#)[\[12\]](#)
- If colored impurities are present, the hot solution can be treated with activated charcoal and then hot filtered to remove the charcoal.
- Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.
- Collect the purified **Sclareolide** crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Dry the crystals, for example, in a vacuum oven.[\[11\]](#)

2. Acid-Base Extraction:

This method is particularly useful for purifying **Sclareolide** from biotransformation processes which may contain microbial debris.

Procedure:

- Dissolve the crude **Sclareolide** in an organic solvent.
- Filter the solution to remove any insoluble debris.
- Extract the organic solution with an acidic solution.
- Separate the organic phase and then extract it with a basic solution.
- The purified **Sclareolide** remains in the organic phase, which can then be washed with water and concentrated to yield the final product.[\[11\]](#)

Biological Activities and Mechanism of Action

Sclareolide has demonstrated a range of biological activities, including antifungal, antiviral, and anticancer effects.

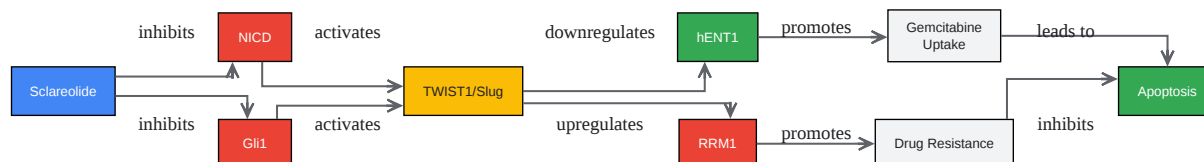
Table 3: Bioactivity of Sclareolide

Activity	Organism/Cell Line	Metric	Value	Reference(s)
Antifungal	Cryptococcus neoformans H99	MIC	16 µg/mL	[1] [4]
Cryptococcus gattii R265	MIC	32 µg/mL	[4]	
Anticancer	K562 (human chronic myelogenous leukemia)	IC ₅₀	10.8 ± 0.6 µM	[11]
MV4-11 (human acute myeloid leukemia)	IC ₅₀	4.5 ± 0.3 µM	[11]	
Antiviral	Filoviruses (including Ebola)	EC ₅₀	8.0 µM (for Ebola virus entry inhibition)	[11]

Mechanism of Action in Cancer: The NICD/Gli1 Signaling Pathway

In the context of gemcitabine-resistant human pancreatic cancer, **Sclareolide** has been shown to enhance the efficacy of the chemotherapeutic drug gemcitabine by modulating the NOTCH1 intracellular cytoplasmic domain (NICD) and glioma-associated oncogene 1 (Gli1) signaling pathway.[10][13] This pathway is implicated in the epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance.

Sclareolide's intervention in this pathway leads to the upregulation of the human equilibrative nucleoside transporter 1 (hENT1), which facilitates the uptake of gemcitabine into the cancer cells, and the downregulation of ribonucleoside diphosphate reductase 1 (RRM1), an enzyme involved in DNA synthesis and repair that can contribute to gemcitabine resistance. By inhibiting the NICD/Gli1 pathway, **Sclareolide** effectively reverses the EMT phenotype and resensitizes the cancer cells to gemcitabine-induced apoptosis.[10][13]



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Caption: **Sclareolide**'s inhibition of NICD/Gli1 signaling in cancer.

Conclusion

Sclareolide is a versatile natural product with well-defined chemical properties and a growing body of evidence supporting its therapeutic potential. The detailed experimental protocols for its synthesis and purification provide a solid foundation for researchers to work with this compound. Its demonstrated bioactivities, particularly its ability to modulate key signaling pathways in cancer, highlight its promise as a lead compound for the development of novel therapeutics, especially in the context of overcoming drug resistance. Further research into its

various biological effects and mechanisms of action is warranted to fully explore its potential in drug discovery and development.

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